molecular formula C11H10F3N3 B1608769 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 345-07-3

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No. B1608769
CAS RN: 345-07-3
M. Wt: 241.21 g/mol
InChI Key: DAAKMPQKHLKAHN-UHFFFAOYSA-N
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Description

The compound “3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .

Scientific Research Applications

1. Agrochemical and Medicinal Chemistry Industries

  • Application : Pyrazoles, such as 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
  • Methods : The acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .

2. Protection of Crops from Pests

  • Application : Trifluoromethylpyridine (TFMP) derivatives, which include 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, are used in the protection of crops from pests .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

3. Medicinal Chemistry

  • Application : Fluorinated fused-ring pyrazoles, such as 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, may possess medicinally useful properties .
  • Methods : The acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .

4. Organic Synthesis

  • Application : 3-Methyl-3-[(4-(trifluoromethyl)phenyl)amino]butan-1-ol, a hindered amine derivative of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, provides a chemically differentiated building block for organic synthesis .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : This compound is specifically useful for the preparation of drug candidates containing hindered amine motifs .

5. Synthesis of Tricyclic, Trifluoromethylated Indenopyrazole

  • Application : The compound is used in the synthesis of a new tricyclic, trifluoromethylated indenopyrazole .
  • Methods : The acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .

6. Preparation of Drug Candidates Containing Hindered Amine Motifs

  • Application : 3-Methyl-3-[(4-(trifluoromethyl)phenyl)amino]butan-1-ol, a hindered amine derivative of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for preparation of drug candidates containing hindered amine motifs .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : This compound is specifically useful for the preparation of drug candidates containing hindered amine motifs .

Future Directions

The future research directions could involve studying the compound’s potential applications in medicine or agrochemistry, given the known uses of similar pyrazole compounds .

properties

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-5-10(15)17(16-7)9-4-2-3-8(6-9)11(12,13)14/h2-6H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAKMPQKHLKAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395894
Record name 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

CAS RN

345-07-3
Record name 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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